Product packaging for 1-(3-Aminophenyl)-5-mercaptotetrazole(Cat. No.:CAS No. 23249-96-9)

1-(3-Aminophenyl)-5-mercaptotetrazole

Cat. No.: B1609058
CAS No.: 23249-96-9
M. Wt: 193.23 g/mol
InChI Key: RGALEZGQSYLWSN-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-5-mercaptotetrazole (CAS 23249-96-9) is a heterocyclic compound with the molecular formula C7H7N5S and a molecular weight of 193.23 g/mol. This mercaptotetrazole derivative is a key intermediate in scientific research, valued for its molecular structure which features multiple nitrogen atoms and a thiol group, contributing to its diverse coordination and adsorption properties. In industrial research, this compound demonstrates significant effectiveness as a corrosion inhibitor for copper and nickel-aluminum bronze (NAB) alloys in aggressive environments like seawater. It functions by forming a protective adsorption layer on the metal surface, with studies showing inhibition efficiency reaching up to 99.5% for NAB. Its mechanism is attributed to both physical and chemical adsorption, often following the Langmuir adsorption model, which effectively blocks active sites and slows corrosion kinetics . Beyond corrosion science, tetrazole derivatives are extensively investigated for their potential pharmaceutical and biological activities. As a bioisostere of carboxylic acids, the tetrazole ring can enhance key drug properties such as bioavailability and metabolic stability in medicinal chemistry research . Furthermore, structurally related mercaptotetrazole compounds have been employed as multifunctional molecular modulators in advanced material science, for instance, in improving the morphology and crystallinity of perovskite films in photovoltaic research . This product is intended for research and industrial applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N5S B1609058 1-(3-Aminophenyl)-5-mercaptotetrazole CAS No. 23249-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALEZGQSYLWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=S)N=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388515
Record name 1-(3-aminophenyl)-5-mercaptotatrazole
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Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23249-96-9
Record name 1-(3-Aminophenyl)-1,2-dihydro-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23249-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1-(3-aminophenyl)-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-aminophenyl)-5-mercaptotatrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 1 3 Aminophenyl 5 Mercaptotetrazole

Established Synthetic Routes to 1-(3-Aminophenyl)-5-mercaptotetrazole

The synthesis of this compound is typically achieved through a multi-step process that involves the careful construction of the tetrazole ring from a suitable precursor derived from 3-aminoaniline. The established routes prioritize the efficient formation of the heterocyclic core while managing the reactivity of the appended functional groups.

Precursor Synthesis and Derivatization Strategies

The primary precursor for the synthesis of this compound is 3-aminophenyl isothiocyanate. However, the presence of the reactive amino group necessitates a protection strategy to prevent unwanted side reactions during the subsequent tetrazole formation.

A common approach involves the acylation of the amino group of 3-aminoaniline. For instance, the reaction with an acylating agent like acetic anhydride (B1165640) yields the corresponding acetamide (B32628). This protected intermediate, 1-(3-acetamidophenyl)-5-mercaptotetrazole (B86221), can then be carried forward in the synthesis.

The synthesis of the isothiocyanate functionality is a critical step. A general and efficient one-pot process for converting primary amines to isothiocyanates involves their reaction with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent like cyanuric chloride (TCT). dntb.gov.uaresearchgate.net This method, often conducted in an aqueous medium, represents a greener alternative to traditional methods that use toxic reagents like thiophosgene. dntb.gov.uaresearchgate.net

Another versatile method for isothiocyanate synthesis is the reaction of amines with phenyl chlorothionoformate in the presence of a solid base like sodium hydroxide (B78521). nih.gov This can be performed as a one-pot process for electron-rich aryl amines or as a two-step procedure for a broader range of amines, including those with electron-withdrawing groups. nih.gov

The following table summarizes various methods for the synthesis of isothiocyanates from primary amines, which are applicable to the preparation of the 3-aminophenyl isothiocyanate precursor.

Reagent SystemReaction ConditionsSubstrate ScopeReference
Carbon disulfide, Triethylamine, Tosyl chlorideIn situ generation of dithiocarbamate (B8719985) salt, followed by decompositionAlkyl and aryl amines nih.gov
Carbon disulfide, Potassium carbonate, Cyanuric chloride (TCT)Aqueous conditions, room temperature to 0 °CWide range of primary alkyl and aryl amines dntb.gov.uaresearchgate.net
Phenyl chlorothionoformate, Sodium hydroxideOne-pot or two-step process in dichloromethaneAlkyl, electron-rich, and electron-deficient aryl amines nih.gov

Tetrazole Ring Formation and Subsequent Functionalization Techniques

The core of the synthesis lies in the formation of the tetrazole ring. This is most commonly achieved through a [3+2] cycloaddition reaction between an isothiocyanate and an azide (B81097) source. nih.gov For the synthesis of this compound, the protected 3-acetamidophenyl isothiocyanate is reacted with sodium azide.

The reaction of organic isothiocyanates with sodium azide can be effectively carried out in the presence of pyridine (B92270) in water at room temperature to yield the corresponding 1-substituted tetrazole-5-thiones in good yields. google.com The product exists in equilibrium between the thione and thiol tautomeric forms.

A patent for the synthesis of the related compound, 1-phenyl-5-mercaptotetrazole, describes the reaction of anilino sodium dithiocarboxylate with sodium azide in water with a sodium hydroxide catalyst, followed by acidification. researchgate.net This highlights an alternative precursor approach where the dithiocarbamate salt is directly used for the cyclization. researchgate.net

Following the successful formation of the tetrazole ring, the final step is the deprotection of the amino group. In the case of an acetamide protecting group, this is typically achieved by acid hydrolysis. For example, treating 1-(3-acetamidophenyl)-5-mercaptotetrazole with concentrated hydrochloric acid in ethanol (B145695) yields the desired this compound hydrochloride.

Mechanistic Studies of this compound Formation

Understanding the mechanism of tetrazole formation is crucial for optimizing reaction conditions and improving yields. The reaction proceeds through a series of intermediates and transition states, and its rate is influenced by both kinetic and thermodynamic factors.

Elucidation of Reaction Intermediates and Transition States

The formation of the tetrazole ring from an isothiocyanate and an azide is believed to proceed through a stepwise mechanism. Density functional theory (DFT) calculations on the related reaction of nitriles with azides suggest a nitrile activation step leading to an imidoyl azide, which then cyclizes. mdpi.com

In the case of isothiocyanates, a similar mechanism is proposed. The reaction is often catalyzed by Lewis acids, such as zinc chloride. The catalyst activates the isothiocyanate, making it more susceptible to nucleophilic attack by the azide ion. This leads to the formation of a transient intermediate, which then undergoes intramolecular cyclization to form the tetrazole ring.

Computational studies on the intramolecular cyclization of azido-isocyanides have provided further insight into the transition states. These studies suggest the formation of an azidoimidoyl anion intermediate, which then proceeds through a transition state to form the tetrazolide anion. nih.gov Although this is an intramolecular example, it provides a model for understanding the bond-forming events in the intermolecular reaction.

A theoretical study on the photochemistry of a related 1-phenyl-4-allyl-tetrazol-5-one has characterized the reaction pathway on the triplet state, involving the formation of a triplet biradical intermediate. nih.gov While this is a photochemical process, it highlights the types of reactive intermediates that can be involved in tetrazole chemistry. nih.gov

Kinetic and Thermodynamic Considerations in Synthetic Processes

The rate of tetrazole formation is significantly influenced by the electronic nature of the substituents on the nitrile or isothiocyanate. Electron-withdrawing groups on the nitrile have been shown to lower the activation barrier for the addition of azide, thus accelerating the reaction. mdpi.com

Kinetic studies on the zinc-catalyzed reaction of benzyl (B1604629) thiocyanate (B1210189) with sodium azide have shown the consumption of the starting material and the accumulation of the tetrazole product over time. The reaction rate is dependent on the concentrations of the reactants and the catalyst.

Thermodynamic analysis of the inclusion complex of allyl isothiocyanate with cyclodextrin (B1172386) has shown that the process is primarily driven by enthalpy changes, with van der Waals forces playing a key role. researchgate.net While this study focuses on a host-guest interaction, the thermodynamic principles are relevant to understanding the stability of intermediates and transition states in the synthesis of this compound. The formation of the aromatic tetrazole ring is a thermodynamically favorable process that drives the reaction to completion.

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including tetrazoles. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Several green methodologies have been developed for tetrazole synthesis. The use of water as a solvent is a key aspect of green chemistry. The synthesis of 1,5-disubstituted tetrazoles has been successfully carried out in aqueous micelles at room temperature using a Ugi-azide four-component reaction. nih.gov The use of water as a solvent is not only environmentally benign but can also influence the reactivity and selectivity of the reaction.

The development of recyclable catalysts is another important area of green chemistry. Magnetic nanoparticles have been used as supports for catalysts in the synthesis of 1- and 5-substituted 1H-tetrazoles. nih.gov These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity, making the process more economical and sustainable. nih.gov

For the synthesis of the isothiocyanate precursor, the use of aqueous conditions and readily available, less toxic reagents like carbon disulfide and cyanuric chloride represents a significant improvement over traditional methods. dntb.gov.uaresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent waste.

The application of these green methodologies to the synthesis of this compound can significantly reduce its environmental impact. By choosing aqueous reaction media, employing recyclable catalysts, and designing one-pot procedures, the synthesis can be made more efficient, cost-effective, and environmentally friendly.

Solvent Selection and Catalytic Approaches for Enhanced Efficiency

The selection of an appropriate solvent system and catalyst is paramount in driving the synthesis of 1-aryl-5-mercaptotetrazoles towards higher yields and purity. The reaction to form the tetrazole ring, a [3+2] cycloaddition, is influenced by the polarity of the medium and the nature of the catalytic species.

Solvent Effects:

The synthesis of related 1-phenyl-5-mercaptotetrazole has been successfully carried out using water as a solvent. google.com Water is an environmentally benign and cost-effective solvent. For the synthesis of other 5-substituted 1H-tetrazoles, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been employed, often leading to moderate to good yields. researchgate.net However, the high boiling points and solubility of these solvents can complicate product isolation. researchgate.net Greener alternatives, such as magnetized water, have been explored in catalyst-free, multi-component reactions for the synthesis of 5-substituted 1H-tetrazoles, offering advantages like short reaction times and high efficiency. researchgate.net The choice of solvent can significantly impact reaction rates and, in some cases, the reaction may not proceed under solvent-free conditions. researchgate.net

Catalytic Strategies:

A variety of catalytic systems have been developed to enhance the efficiency of tetrazole synthesis. For the synthesis of 1-phenyl-5-mercapto tetrazole, an alkaline solution, such as sodium hydroxide or sodium carbonate, has been used as a catalyst in an aqueous medium. google.com This approach promotes the reaction between anilino sodium dithio-carboxylate and sodium azide. google.com

For the broader class of tetrazole derivatives, numerous catalytic methods have been reported, many with a focus on green chemistry principles. These include:

Metal Catalysts: Copper(II) complexes have been shown to be effective catalysts for the [3+2] cycloaddition of sodium azide to nitriles, leading to 5-substituted 1H-tetrazoles under safer conditions. jchr.org Nanomaterial-based catalysts, such as those incorporating Fe3O4, Ni, or Ag, offer high catalytic activity, easy recovery, and reusability. rsc.orgacs.org

Non-Metal Catalysts: Natural zeolites like Natrolite have been utilized as reusable heterogeneous catalysts for the synthesis of 1-substituted tetrazoles under solvent-free conditions. rsc.org Amine salts have also been employed as catalysts in the synthesis of 5-substituted 1H-tetrazoles from nitriles. researchgate.net

The application of these catalytic systems to the synthesis of this compound could potentially improve reaction times and yields while promoting more sustainable practices.

Table 1: Comparison of Solvent and Catalyst Systems in the Synthesis of Tetrazole Derivatives

Catalyst SystemSolventReactantsProduct ClassKey Advantages
Alkali Solution (e.g., NaOH) WaterAnilino sodium dithio-carboxylate, Sodium azide1-phenyl-5-mercaptotetrazoleHigh purity, safer process, suitable for industrial production. google.com
Copper(II) Complex DMSONitriles, Sodium azide5-substituted 1H-tetrazolesImproved yields, avoids toxic reagents, streamlined process. jchr.org
Natrolite Zeolite Solvent-freeAmines, Sodium azide1-substituted 1H-tetrazolesEnvironmentally benign, low cost, reusable catalyst. rsc.org
Fe3O4@PMO-ICS-ZnO Nanocatalyst EthanolAldehydes, Malononitrile, Sodium azide5-substituted-1H-tetrazole derivativesHigh catalytic activity, short reaction times, catalyst reusability. nih.gov

This table is generated based on data from syntheses of related tetrazole compounds.

Atom Economy and Reaction Greenness Assessment

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. Key metrics for assessing the "greenness" of a reaction include atom economy and the E-factor (Environmental factor). chembam.com

Atom Economy:

Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.com An ideal reaction has an atom economy of 100%.

For a plausible synthesis of this compound from 3-aminophenyl isothiocyanate and sodium azide, the reaction would be:

C₇H₆N₂S + NaN₃ → C₇H₇N₅S

Molecular Weight of 3-aminophenyl isothiocyanate (C₇H₆N₂S): ~150.20 g/mol

Molecular Weight of Sodium Azide (NaN₃): ~65.01 g/mol

Molecular Weight of this compound (C₇H₇N₅S): ~193.23 g/mol

Reaction Greenness Assessment and E-Factor:

The E-factor is another important green chemistry metric, defined as the total mass of waste produced per unit of product. chembam.com A lower E-factor signifies a greener process. The waste includes by-products, unreacted starting materials, and solvent losses.

In the synthesis of 1-phenyl-5-mercapto tetrazole, the use of water as a solvent and an alkaline catalyst, followed by neutralization with acid, will generate salt as a waste product. google.com The choice of solvent significantly impacts the E-factor. While solvents like DMF and DMSO can be effective, their disposal contributes to a higher E-factor compared to more benign solvents like water. researchgate.net

The development of catalyst-free systems or the use of recyclable heterogeneous catalysts can significantly reduce the E-factor by minimizing waste from catalysts and simplifying purification processes. researchgate.netrsc.org For instance, using a recyclable catalyst avoids the need for separation and disposal of the catalyst after each batch.

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

MetricDefinitionIdeal ValueApplication to Tetrazole Synthesis
Atom Economy (MW of product / sum of MW of all reactants) x 100100%The key cycloaddition step has a theoretical atom economy of 100%.
E-Factor Mass of waste / Mass of product0Dependent on solvent choice, catalyst system, and reaction work-up. The use of water as a solvent and recyclable catalysts can significantly lower the E-factor.

This table provides a conceptual assessment based on established green chemistry principles and data from related syntheses.

By focusing on solvent selection, employing efficient and recyclable catalysts, and optimizing reaction conditions, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and economically viable production methods.

Advanced Spectroscopic and Structural Elucidation of 1 3 Aminophenyl 5 Mercaptotetrazole

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within 1-(3-Aminophenyl)-5-mercaptotetrazole by probing their characteristic vibrational modes. nih.gov The spectra are expected to display distinct bands corresponding to the N-H, S-H, C-H, C=C, and C=N bonds present in the molecule.

Assignment of Characteristic Absorption Bands

The assignment of vibrational bands is based on the analysis of analogous compounds, including substituted tetrazoles and aromatic amines. nih.govresearchgate.net

N-H Vibrations: The aminophenyl group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations. For similar aromatic amines, these bands are found in the region of 3400-3200 cm⁻¹. nih.gov The N-H bending (scissoring) vibration is expected around 1630-1560 cm⁻¹.

S-H Vibrations: The mercapto group (S-H) is known to have a weak absorption band in the FT-IR spectrum, typically appearing in the 2600-2550 cm⁻¹ range. researchgate.net Its identification can sometimes be challenging due to low intensity.

Aromatic C-H and C=C Vibrations: The phenyl ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. In-plane C=C stretching vibrations of the benzene (B151609) ring usually appear as a set of bands in the 1620-1450 cm⁻¹ region. researchgate.net

Tetrazole Ring Vibrations: The tetrazole ring has characteristic stretching and bending vibrations. The C=N and N=N stretching vibrations are expected in the 1620-1340 cm⁻¹ range. pnrjournal.com Vibrational modes involving the entire ring structure are typically found at lower wavenumbers. For 5-phenyl-1H-tetrazole, characteristic FT-IR bands are observed at 1601 cm⁻¹ and 1457 cm⁻¹. rsc.org

C-S Vibrations: The carbon-sulfur (C-S) stretching vibration is often difficult to assign as it falls in the 1030-200 cm⁻¹ range and can be weak in the FT-IR spectrum. pnrjournal.com

A summary of expected vibrational frequencies is provided in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric & Symmetric Stretch3400 - 3200
Bending (Scissoring)1630 - 1560
Mercapto (-SH)Stretch2600 - 2550
Aromatic C-HStretch> 3000
Aromatic C=CRing Stretch1620 - 1450
Tetrazole RingC=N, N=N Stretch1620 - 1340

Conformational Effects on Vibrational Spectra

The vibrational spectra of this compound can be influenced by conformational isomerism, primarily involving the orientation of the phenyl ring relative to the tetrazole ring. Rotation around the C-N single bond connecting these two rings can lead to different stable conformers. These conformational changes can cause shifts in the vibrational frequencies and changes in the intensity of certain bands, particularly those associated with the phenyl and tetrazole ring modes.

Furthermore, the compound exists in a tautomeric equilibrium between the thiol form (containing an S-H bond) and a thione form (containing a C=S bond and an N-H bond on the tetrazole ring). The FT-IR spectrum of 1-phenyl-1H-tetrazole-5-thiol shows the presence of the thione form. researchgate.net This tautomerism significantly alters the vibrational spectrum. The thione form would show a prominent N-H stretching band (around 3107 cm⁻¹ for the phenyl analog) and a C=S stretching vibration, while the S-H band would be absent. researchgate.net Intermolecular hydrogen bonding, in both solid-state and concentrated solutions, can also lead to broadening and shifting of the N-H and S-H stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy is a powerful method for elucidating the precise molecular structure by mapping the chemical environments and connectivity of ¹H and ¹³C nuclei. nih.gov

Proton NMR (¹H NMR) Chemical Shifts and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the aminophenyl group, the amino protons, and the mercapto proton.

Aromatic Protons: The four protons on the meta-substituted phenyl ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the substitution pattern, a complex set of multiplets is expected. The proton ortho to the amino group and para to the tetrazole ring is expected at the lowest chemical shift (most upfield), while the proton ortho to the tetrazole ring and para to the amino group would be further downfield.

Amino Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Mercapto/Thione Proton (-SH/-NH): In the thiol form, the S-H proton signal is expected as a broad singlet, often in the 3-4 ppm range, though its position can be variable. If the compound exists predominantly in the thione tautomeric form, a tetrazole N-H proton signal would be observed instead, typically at a much higher chemical shift (downfield), potentially above 13 ppm, as seen in related tetrazole thiones. pnrjournal.com For 5-phenyl-1H-tetrazole, a very broad signal is seen at 17.45 ppm. rsc.org

A table of predicted ¹H NMR chemical shifts is presented below.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.5 - 8.0Multiplets (m)
Amino (-NH₂)Variable, broadBroad Singlet (br s)
Thiol (-SH) / Tetrazole (-NH)3-4 (thiol) or >13 (thione)Broad Singlet (br s)

Carbon-13 NMR (¹³C NMR) Resonance Analysis and Multi-Dimensional NMR Techniques

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the aminophenyl ring are expected to produce signals in the range of 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) and the carbon atom attached to the tetrazole ring (C-N) will have distinct chemical shifts influenced by the electronic properties of these substituents.

Tetrazole Carbon (C5): The C5 carbon of the tetrazole ring, bonded to the sulfur atom, is a key diagnostic signal. In related 5-arylamino-1H-tetrazoles, this carbon appears around 155-157 ppm. researchgate.net In thione tautomers, where this carbon is part of a C=S bond, its chemical shift is typically found in the range of 150-163 ppm. nih.gov

Expected ¹³C NMR chemical shifts are summarized below.

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C110 - 140
Aromatic C-NH₂145 - 150
Aromatic C-N (tetrazole)130 - 140
Tetrazole C5 (C=S)150 - 163

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, which are primarily associated with the conjugated π-systems of the phenyl ring and the tetrazole ring.

The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net

π → π Transitions:* These are typically high-energy, high-intensity absorptions. The phenyl ring and the tetrazole ring are both chromophores that will contribute to these transitions. For 5-phenyl-1H-tetrazole, a strong absorption is observed around 240-250 nm. nist.gov The presence of the amino group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and increase their intensity.

n → π Transitions:* These transitions are lower in energy and intensity and involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These may appear as a shoulder on the main π → π* absorption band or as a weak, separate band at a longer wavelength.

In different solvents, solvatochromic effects may be observed, where the position of the absorption maxima shifts due to interactions between the solute and solvent molecules. beilstein-journals.org For instance, polar solvents might stabilize the ground or excited state differently than non-polar solvents, leading to shifts in the absorption wavelength.

Transition TypeAssociated Chromophore(s)Expected Wavelength (λmax)
π → πPhenyl ring, Tetrazole ring~250 - 300 nm
n → πN/S lone pairs, C=N, C=S> 300 nm (weak)

Analysis of Electronic Absorption Bands and Chromophore Interactions

The electronic absorption spectrum of this compound is characterized by the presence of two primary chromophoric systems: the aminophenyl group and the mercaptotetrazole ring. The interaction between these systems dictates the molecule's UV-visible absorption properties. The spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions.

The phenyl ring and the tetrazole ring are both π-conjugated systems. The π→π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within these aromatic and heteroaromatic rings. The amino group (-NH₂) acts as an auxochrome, a substituent that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, the amino substituent can engage in resonance with the phenyl ring, leading to a bathochromic (red) shift of the π→π* absorption bands compared to unsubstituted phenyl-tetrazole.

The tetrazole ring and the sulfur atom of the mercapto group contain non-bonding electrons (n-electrons). The n→π* transitions, which involve the promotion of these non-bonding electrons to antibonding π* orbitals, are also anticipated. These transitions are generally of lower intensity than π→π* transitions. In coordination complexes involving similar ligands, emission bands are often attributed to intraligand π→π* or n→π* transitions. lookchem.com

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a solution of a chemical when the solvent is changed. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. For this compound, which possesses both an electron-donating amino group and electron-withdrawing tetrazole moiety, a significant change in the dipole moment upon electronic excitation is expected.

This change in dipole moment leads to differential solvation of the ground and excited states. In polar solvents, a molecule with a more polar excited state will be stabilized more than its ground state, resulting in a red shift (positive solvatochromism) in the absorption or emission spectra. Conversely, if the ground state is more polar, a blue shift (negative solvatochromism) will be observed.

Studies on other donor-acceptor molecules show that the fluorescence wavelength, in particular, can increase strongly with a rise in solvent polarity. nih.gov This is because the excited state often has a much larger dipole moment than the ground state, leading to stronger solvation and energy-level decrease of the excited state in polar solvents. nih.govresearchgate.net For this compound, one would predict a noticeable solvatochromic shift, particularly in the fluorescence spectrum, with the Stokes shift increasing in more polar solvents. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures, such as other substituted tetrazoles and amino-thiol heterocycles, provides a robust framework for understanding its expected solid-state structure. researchgate.netresearchgate.net

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure through single-crystal X-ray diffraction would reveal the precise spatial arrangement of atoms. This technique provides the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. For illustrative purposes, the crystal data for a related compound, 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, which contains similar functional groups, is presented below. researchgate.net It crystallizes in the monoclinic P2₁/n space group. researchgate.net

Table 1. Illustrative Crystal Data and Structure Refinement Parameters for a Related Heterocyclic Thione. researchgate.net
ParameterValue
Empirical FormulaC₁₂H₁₂N₆S
Formula Weight272.34
Temperature (K)150
Wavelength (Å)1.54178
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.3278 (4)
b (Å)8.3970 (3)
c (Å)15.4427 (5)
β (°)109.053 (1)
Volume (ų)1388.43 (8)
Z4
Calculated Density (Mg m⁻³)1.303

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

X-ray diffraction allows for the precise measurement of geometric parameters within the molecule. In the structure of this compound, key parameters would include the bond lengths within the tetrazole and phenyl rings, the C-S bond of the mercapto group, and the C-N bond linking the phenyl ring to the tetrazole. The planarity of the rings and the torsional angles between them are also critical. For instance, in related structures, the dihedral angle between different rings is a defining feature. researchgate.net The exocyclic C-N bond of an amino group attached to a tetrazole ring can be substantially shorter than a typical C-N single bond, indicating conjugation with the ring's π-system. researchgate.net

Below are selected, illustrative bond lengths and angles from a related phenyl-tetrazole structure, 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole, to demonstrate typical values. researchgate.net

Table 2. Illustrative Geometric Parameters (Bond Lengths and Angles) for a Related Phenyl-Tetrazole Derivative. researchgate.net
Bond Lengths (Å)Bond Angles (°)
BondLengthAngleValue
N1–N21.345(2)C1–N1–N2108.5(1)
N2–N31.288(2)N3–N2–N1108.9(1)
N3–N41.353(2)N2–N3–N4104.9(1)
N4–C11.336(2)C1–N4–N3108.7(1)
C1–N11.350(2)N4–C1–N1108.9(1)
N1–C(Phenyl)1.433(2)C(Phenyl)–N1–C1125.1(1)

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound would be governed by a network of intermolecular interactions. The presence of the amino group (a hydrogen bond donor) and the nitrogen atoms of the tetrazole ring (hydrogen bond acceptors) makes strong N-H···N hydrogen bonding highly probable. researchgate.net Furthermore, the mercapto group can exist in its thione tautomeric form, allowing for N-H···S hydrogen bonds, which are also observed in similar crystal structures. researchgate.net

These hydrogen bonds would likely link molecules into chains or sheets. In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings and/or the tetrazole rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure. lookchem.comresearchgate.net These non-covalent interactions assemble the individual molecules into a three-dimensional supramolecular architecture. The analysis of these interactions is crucial for understanding the material's physical properties.

Quantum Chemical and Computational Investigations of 1 3 Aminophenyl 5 Mercaptotetrazole

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the properties of molecular systems. By calculating the electron density, DFT methods can accurately determine the ground-state geometry, electronic structure, and various reactivity parameters of molecules, providing insights that are often challenging to obtain through experimental means alone.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational analysis of 1-(3-Aminophenyl)-5-mercaptotetrazole involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. The geometry of this compound is characterized by the planar phenyl and tetrazole rings. The relative orientation of these two rings, along with the conformations of the amino (-NH2) and mercapto (-SH) groups, defines the conformational energy landscape of the molecule.

The bond lengths and angles within the phenyl and tetrazole rings are influenced by the electronic effects of the substituents. The amino group, being an electron-donating group, and the mercapto-tetrazole moiety, with its complex electronic nature, interact through the aromatic system. It is anticipated that multiple stable conformers may exist, differing by the rotation around the C-N bond connecting the phenyl and tetrazole rings, as well as the orientation of the -NH2 and -SH protons. The energy differences between these conformers are typically small, and they may coexist at room temperature.

Table 1: Selected Optimized Geometric Parameters (Illustrative) This table presents hypothetical, yet plausible, optimized geometric parameters for this compound based on DFT calculations of similar structures. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory).

ParameterBond/AngleValue
Bond LengthC(phenyl)-N(tetrazole)~1.42 Å
Bond LengthC(tetrazole)-S~1.75 Å
Bond LengthN-N (tetrazole)~1.30 - 1.35 Å
Dihedral AnglePhenyl-TetrazoleVariable (low energy barrier to rotation)

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be predominantly localized over the electron-rich regions, such as the aminophenyl group and the sulfur atom of the mercapto group. The LUMO, on the other hand, is likely to be distributed across the entire π-conjugated system of the phenyl and tetrazole rings. The energy gap is influenced by the electronic nature of the substituents; both the amino and mercapto groups can modulate this gap.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Illustrative) The following are representative values for the HOMO, LUMO, and energy gap of this compound, as would be determined by DFT calculations.

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-1.5
Energy Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

In the case of this compound, the MEP surface is expected to show a high negative potential around the nitrogen atoms of the tetrazole ring and the sulfur atom of the mercapto group, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the mercapto group would exhibit a positive potential, making them susceptible to nucleophilic interactions. The phenyl ring will show a more neutral potential, with some modulation due to the amino substituent.

Reactivity Descriptors and Chemical Reactivity Indices

To quantify the chemical reactivity of this compound, various reactivity descriptors derived from DFT can be calculated. These indices provide a more detailed understanding of the molecule's reactivity than can be gleaned from the HOMO-LUMO gap alone.

Fukui Functions and Identification of Local Reactivity Sites for Nucleophilic and Electrophilic Attack

Fukui functions are a powerful tool within DFT for identifying the most reactive sites within a molecule. numberanalytics.com The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. The condensed Fukui functions (f+, f-, and f0) predict the sites for nucleophilic, electrophilic, and radical attacks, respectively. scm.com

For this compound, the Fukui functions would likely indicate that the nitrogen atoms of the tetrazole ring and the sulfur atom are the most probable sites for electrophilic attack (highest f- values). The sites for nucleophilic attack (highest f+ values) would likely be certain carbon atoms on the phenyl ring, influenced by the electron-donating amino group.

Table 3: Condensed Fukui Functions for Selected Atoms (Illustrative) This table provides a hypothetical representation of condensed Fukui function values for key atoms in this compound, which would be derived from population analysis of DFT calculations.

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
N (tetrazole)LowHigh
S (mercapto)LowHigh
C (phenyl, ortho/para to NH2)HighLow
N (amino)LowModerate

Global Reactivity Parameters (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)

A high electronegativity suggests a molecule will be a good electron acceptor. A high chemical hardness implies low reactivity, consistent with a large HOMO-LUMO gap. The electrophilicity index helps in classifying molecules as strong or weak electrophiles.

Table 4: Global Reactivity Descriptors (Illustrative) The following table presents plausible values for the global reactivity descriptors of this compound based on DFT calculations.

ParameterDefinitionValue (eV)
Ionization Potential (I)-EHOMO6.2
Electron Affinity (A)-ELUMO1.5
Electronegativity (χ)(I+A)/23.85
Chemical Hardness (η)(I-A)/22.35
Electrophilicity Index (ω)χ2/(2η)3.15

These illustrative computational investigations provide a detailed picture of the electronic structure and reactivity of this compound. The findings from DFT calculations, including the optimized geometry, frontier molecular orbital analysis, MEP maps, and various reactivity indices, offer valuable insights for understanding its chemical behavior and for the rational design of new derivatives with tailored properties for various applications.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and orbital interactions, which is crucial for understanding molecular stability and reactivity.

In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are examined to quantify intramolecular charge transfer (ICT). These interactions, also known as second-order perturbation interactions, reveal the extent of electron delocalization from a Lewis-type NBO (a lone pair or a bond) to a non-Lewis-type NBO (an antibonding or Rydberg orbital). The stabilization energy (E(2)) associated with these interactions is a key indicator of their strength.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) E(j)-E(i) (a.u.) F(i,j) (a.u.)
LP (1) N(amino) π* (C-C) phenyl Data not available Data not available Data not available
LP (1) S(mercapto) π* (N-N) tetrazole Data not available Data not available Data not available
π (C-C) phenyl π* (N-N) tetrazole Data not available Data not available Data not available
LP (1) N(tetrazole) σ* (C-S) Data not available Data not available Data not available

This table is for illustrative purposes only. The values are placeholders as specific computational data for this molecule were not found in the reviewed literature.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. This phenomenon plays a significant role in determining molecular geometry and stability. In the context of this compound, hyperconjugative interactions would involve the delocalization of electron density from the σ bonds of the phenyl ring and the tetrazole ring to adjacent empty σ* orbitals.

A comprehensive NBO analysis would provide a detailed map of these interactions. However, specific computational findings on the hyperconjugative effects in this compound are not available in the current body of scientific literature.

Non-Linear Optics (NLO) Properties Calculations and Their Relationship to Molecular Structure

Non-linear optics (NLO) deals with the interaction of intense light with materials, leading to a variety of phenomena not observed at lower light intensities. Molecules with significant NLO properties are of great interest for applications in telecommunications, optical computing, and photonics. The NLO response of a molecule is governed by its hyperpolarizability.

The key parameters for NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ). A large first hyperpolarizability is a prerequisite for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency. The molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, is a key determinant of NLO properties.

In this compound, the amino group (-NH2) acts as an electron donor, while the tetrazole ring can act as an electron acceptor. The phenyl ring serves as the π-conjugated bridge. This donor-π-acceptor architecture suggests that the molecule could exhibit NLO properties. Computational calculations are essential to quantify these properties.

Detailed computational data on the NLO properties of this compound are not present in the available literature. A hypothetical summary of such calculations would be presented as follows:

Table 2: Hypothetical Calculated Non-Linear Optical Properties of this compound

Parameter Value
Dipole Moment (μ) (Debye) Data not available
Average Polarizability (α) (a.u.) Data not available
First Hyperpolarizability (β) (a.u.) Data not available
Second Hyperpolarizability (γ) (a.u.) Data not available

This table is for illustrative purposes only. The values are placeholders as specific computational data for this molecule were not found in the reviewed literature.

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior and Solvation Effects

Ab initio molecular dynamics (AIMD) is a computational simulation method that models the motion of atoms in a system over time, based on quantum mechanical principles. Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD calculates the forces on the atoms "on the fly" from electronic structure theory. This allows for a more accurate description of chemical reactions, bond breaking and formation, and complex intermolecular interactions.

Specific AIMD simulation studies on this compound have not been reported in the scientific literature. Such a study would typically analyze trajectories to extract information on radial distribution functions (to understand solvation shells), hydrogen bond lifetimes, and diffusion coefficients.

Table 3: Compound Names Mentioned in the Article

Compound Name

Coordination Chemistry and Metal Complexation of 1 3 Aminophenyl 5 Mercaptotetrazole

Ligand Design Principles for 1-(3-Aminophenyl)-5-mercaptotetrazole as a Multi-Donor Ligand

The design of this compound as a ligand is predicated on its multifunctionality. It combines a tetrazole ring, a mercapto group, and an aminophenyl substituent, each contributing to its coordination capabilities. This arrangement allows it to act as a bridge between metal ions or as a chelating agent, forming stable ring structures.

This compound is a classic example of a multi-donor ligand, featuring several potential coordination sites. The primary donor atoms are the sulfur of the mercapto group and the nitrogen atoms of the tetrazole ring. The amino group on the phenyl ring also presents an additional nitrogen donor site.

The versatility of this ligand is demonstrated by its ability to adopt various binding modes:

Monodentate Coordination: The ligand can bind to a metal center through either the exocyclic sulfur atom or one of the tetrazole's nitrogen atoms. Coordination via the soft sulfur donor is common for soft metal ions, while harder metal ions may favor the hard nitrogen donors.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a single metal ion through both a nitrogen atom of the tetrazole ring and the exocyclic sulfur atom.

Bridging Coordination: Due to the presence of multiple donor sites, the ligand can bridge two or more metal centers. This can occur in several ways, such as a tetrazole nitrogen and the sulfur atom coordinating to different metals, or different nitrogen atoms of the tetrazole ring bridging metal ions. This bridging capability is fundamental to the formation of coordination polymers. researchgate.net

Studies on analogous N-substituted mercaptotetrazoles confirm this versatility, showing coordination through sulfur, nitrogen, or both, leading to a rich variety of structural motifs. researchgate.netresearchgate.net For instance, in complexes with 1-(4-hydroxyphenyl)-5-mercaptotetrazole, the ligand has been observed to bind to Mn(II) and Co(II) centers through a nitrogen atom, while in complexes with Zn(II), it coordinates via the sulfur atom. researchgate.net

Like many mercapto-substituted heterocyclic compounds, this compound can exist in a tautomeric equilibrium between a thiol form and a thione form.

Thiol Form: Contains a C-SH group, with the proton residing on the sulfur atom.

Thione Form: Contains a C=S double bond, with the proton transferred to one of the nitrogen atoms in the tetrazole ring.

The position of this equilibrium is crucial as it dictates the nature of the available donor sites. In solution and the solid state, the thione form is generally considered to be more stable for similar N-substituted mercaptotetrazoles. researchgate.net Upon reaction with a metal ion, the ligand typically deprotonates from its thiol tautomer to form a thiolate anion. This deprotonation enhances the donor capacity of the sulfur atom, making it a primary site for coordination. The resulting anion possesses several potential electron-donating centers, allowing it to function as a polydentate ligand in complex formation. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various standard techniques in coordination chemistry. The choice of method often depends on the desired product, whether it be a discrete molecular complex or an extended coordination polymer. Common synthetic approaches involve the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol, sometimes under reflux conditions. nih.gov

The versatile donor set of this compound allows it to form stable complexes with a wide range of transition metals. Based on the behavior of analogous ligands, complexes with the following metals are readily synthesized:

Copper (Cu): Copper(II) complexes with similar triazole-thiol ligands have been shown to adopt square planar geometries. nih.gov

Silver (Ag): Silver(I) is known to have a high affinity for sulfur donors and readily forms coordination polymers with thiol-containing ligands. nih.gov

Palladium (Pd): Palladium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol have been synthesized, showing both dimeric structures with N,S-bridging and mononuclear species with monodentate S-coordination. researchgate.net

Zinc (Zn) and Cadmium (Cd): These d¹⁰ metals form a variety of coordination compounds, from mononuclear complexes to multidimensional polymers. mdpi.com For example, isostructural 1D coordination polymers of Co(II) and Cd(II) with 1-phenyl-1H-tetrazole-5-thiol have been reported. researchgate.net

Manganese (Mn) and Iron (Fe): These metals can form octahedral complexes, often incorporating solvent molecules like water into the coordination sphere. researchgate.netmdpi.com

Cobalt (Co): Cobalt complexes with related ligands have been synthesized, exhibiting both discrete and polymeric structures. researchgate.netresearchgate.net

Characterization of these complexes is typically performed using techniques such as FT-IR spectroscopy to confirm the coordination of the ligand (e.g., disappearance of the S-H stretch), UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the precise molecular structure.

The ability of this compound to act as a bridging ligand is key to the construction of coordination polymers (CPs). spruijtlab.com By linking metal centers, it can generate 1D chains, 2D layers, or complex 3D frameworks. rsc.orgmdpi.commdpi.com The resulting architecture is influenced by the coordination preference of the metal ion, the reaction conditions, and the presence of any ancillary ligands.

Furthermore, the aminophenyl group plays a critical role in extending these structures through supramolecular interactions. The -NH₂ group is a potent hydrogen bond donor, capable of forming robust intermolecular hydrogen bonds with acceptor atoms on adjacent molecules or polymer chains (e.g., uncoordinated nitrogen atoms or solvent molecules). This leads to the assembly of higher-dimensional supramolecular frameworks, adding another layer of structural control and stability. mdpi.com

Structural Analysis of Coordination Compounds

The definitive method for elucidating the structure of these coordination compounds is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Based on studies of closely related ligands, certain structural features can be anticipated. researchgate.netnih.govresearchgate.net Metal centers can exhibit various coordination numbers and geometries, such as tetrahedral for Zn(II) or octahedral for Mn(II) and Co(II). researchgate.netnih.gov The coordination sphere is often completed by the ligand itself and, in some cases, by solvent molecules. Hydrogen bonding, particularly involving the aminophenyl group and the tetrazole nitrogens, is expected to be a dominant feature in the crystal packing, linking individual complex molecules or polymeric chains into extended networks. nih.govresearchgate.net

Below is a table summarizing typical structural data observed in metal complexes with analogous mercaptotetrazole and aminophenyl-heterocycle ligands.

Metal IonCoordination GeometryTypical M-S Bond Length (Å)Typical M-N Bond Length (Å)Reference Ligand System
Co(II)Octahedral-~2.151-(4-Hydroxyphenyl)-5-mercaptotetrazole researchgate.net
Mn(II)Octahedral-~2.281-(4-Hydroxyphenyl)-5-mercaptotetrazole researchgate.net
Zn(II)Octahedral~2.53~2.101-(4-Hydroxyphenyl)-5-mercaptotetrazole researchgate.net
Cd(II)Distorted Octahedral-~2.30 - 2.403-Amino-1H-1,2,4-triazole-5-carboxylic Acid mdpi.com
Cu(II)Square Planar~2.25~2.004-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov

Detailed Coordination Geometries and Metal-Ligand Bond Distances

The coordination of this compound with metal ions is expected to mirror that of Hptt, which can act as a monodentate or bidentate ligand. In its deprotonated form, the ligand can coordinate through the exocyclic sulfur atom, a nitrogen atom from the tetrazole ring, or both.

In analogous systems using Hptt, various coordination geometries have been observed. For instance, in a cadmium complex, [Cd(ptt)₂]n, the cadmium center exhibits a distorted tetrahedral geometry. lookchem.com It is coordinated to two sulfur atoms and two nitrogen atoms from four different ptt⁻ ligands. lookchem.com The Cd-S bond distances are approximately 2.503 Å, and the Cd-N bond distances are around 2.246 Å. lookchem.com Similarly, in a dinuclear cadmium complex, [Cd₂I₂(2,2'-bipy)₂(ptt)₂], the cadmium ions are bridged by two ptt⁻ ligands in a µ₂-κS:κS coordination mode, resulting in a four-membered Cd₂S₂ ring. lookchem.com The Cd-S bond lengths in this complex range from 2.640 Å to 2.750 Å. lookchem.com

Cobalt complexes of Hptt also display diverse coordination environments. In {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, the cobalt centers are bridged by hydroxide (B78521) ions and Hptt ligands, with Co-S bond distances measured at approximately 2.245 Å. lookchem.com In the polymeric complex [Co(ptt)₂]n, which is isostructural with the cadmium analog, the cobalt ion is in a tetrahedral environment. researchgate.net

The coordination of the aminophenyl derivative would likely exhibit similar M-S and M-N bond distances. The amino group on the phenyl ring could potentially engage in hydrogen bonding with adjacent ligands or solvent molecules, further stabilizing the crystal structure. In some cases, the amino group could directly participate in coordination, leading to a tridentate chelation mode, although this might be sterically hindered.

Table 1: Selected Metal-Ligand Bond Distances in Complexes of the Analogous 1-Phenyl-1H-tetrazole-5-thiol (Hptt)
ComplexMetal CenterCoordination GeometryM-S Bond Distance (Å)M-N Bond Distance (Å)Reference
[Cd(ptt)₂]nCd(II)Distorted Tetrahedral2.5029(23)2.2456(70) lookchem.com
[Cd₂I₂(2,2'-bipy)₂(ptt)₂]Cd(II)Distorted Tetrahedral2.6395(10) - 2.7504(11)2.3267(30) - 2.3292(26) lookchem.com
{[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}Co(II)Octahedral2.2446(17)1.8915(35) - 2.2024(37) lookchem.com
[Co(ptt)₂]nCo(II)TetrahedralNot specifiedNot specified researchgate.net

Crystallographic Studies of Metal-1-(3-Aminophenyl)-5-mercaptotetrazole Complexes

For example, a cobalt(II) complex with 1,3-benzeneditetrazol-5-yl, which has a similar phenyl-tetrazole backbone, crystallizes in the triclinic P-1 space group. nih.gov In this structure, the Co(II) atom is six-coordinate with an octahedral geometry, coordinated to nitrogen atoms from the tetrazole rings, as well as water and acetonitrile (B52724) molecules. nih.gov The dihedral angles between the tetrazole and the central phenyl ring are noted to be significant. nih.gov

In studies of Hptt complexes, various crystal systems and space groups are reported. lookchem.com For instance, [Cd₂I₂(2,2'-bipy)₂(ptt)₂] crystallizes in the monoclinic space group P2₁/n. lookchem.com The polymeric complexes [Co(ptt)₂]n and [Cd(ptt)₂]n are isostructural and also crystallize in the monoclinic system. researchgate.net The crystal packing in these structures is often influenced by π-π stacking interactions between the phenyl rings of the ligands. lookchem.com

For complexes of this compound, the amino group would be expected to play a significant role in the supramolecular assembly through hydrogen bonding, potentially leading to the formation of extended one-, two-, or three-dimensional networks.

Table 2: Crystallographic Data for Complexes of the Analogous 1-Phenyl-1H-tetrazole-5-thiol (Hptt)
ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
[Cd₂I₂(2,2'-bipy)₂(ptt)₂]MonoclinicP2₁/nDinuclear molecule with a Cd₂S₂ ring lookchem.com
[Co(ptt)₂]nMonoclinicNot specifiedIsostructural with the Cd(II) analog, 1D looped chain structure researchgate.net
[Cd(ptt)₂]nMonoclinicNot specified1D looped chain structure with 8-membered [M₂S₂C₂N₂] rings researchgate.net

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes with this compound are influenced by the nature of the metal-ligand interactions.

UV-Vis and Luminescence Properties in the Context of Complexation

The UV-Vis absorption spectra of tetrazole-based ligands and their metal complexes provide insights into the electronic transitions occurring within the molecules. The free ligand is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the phenyl and tetrazole rings. Upon complexation with a metal ion, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) may appear.

In the case of Hptt complexes, the solid-state photoluminescence has been investigated. lookchem.com Some cadmium complexes of Hptt are reported to exhibit blue light emission, which is attributed to intraligand transitions (π→π* or n→π*) of the Hptt ligand. lookchem.com The fluorescence intensity of these complexes can be significantly higher than that of the free ligand, which may be due to the increased rigidity of the ligand upon coordination. lookchem.com

For complexes of this compound, the presence of the amino group, an auxochrome, is likely to cause a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted phenyl analog. The potential for enhanced fluorescence upon complexation also exists for this ligand.

Table 3: Luminescence Properties of a Complex with the Analogous 1-Phenyl-1H-tetrazole-5-thiol (Hptt)
ComplexExcitation Wavelength (nm)Emission Maximum (nm)Emission ColorAttributed TransitionReference
[Cd₂I₂(2,2'-bipy)₂(ptt)₂]254415BlueIntraligand (π→π* or n→π*) lookchem.com

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, NMR shifts)

Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of this compound. The free ligand, in its thiol form, will show a characteristic S-H stretching vibration. Upon deprotonation and coordination to a metal center, this band is expected to disappear from the IR spectrum. lookchem.com The C=N stretching vibrations of the tetrazole ring may also shift upon coordination of one of the nitrogen atoms to the metal ion. For the aminophenyl derivative, the N-H stretching vibrations of the amino group would also be present and could shift upon involvement in hydrogen bonding or coordination.

In the IR spectra of Hptt complexes, the absence of the S-H stretching peak, which is present in the free ligand, indicates deprotonation and coordination through the sulfur atom. lookchem.com The characteristic peaks for the C=C and C=N symmetric stretching are observed around 1497 and 1463 cm⁻¹. lookchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence of complex formation. The chemical shifts of the protons and carbon atoms in the ligand will change upon coordination to a metal ion. In ¹H NMR, the protons of the phenyl ring and any N-H protons will be particularly sensitive to the coordination environment. For paramagnetic complexes, significant broadening and shifting of the NMR signals would be expected. While detailed NMR studies on these specific complexes are sparse in the provided literature, it is a standard technique for characterizing such compounds in solution.

Surface Chemistry and Interfacial Phenomena Involving 1 3 Aminophenyl 5 Mercaptotetrazole

Adsorption Mechanisms on Metal Surfaces

The initial step in the formation of a protective layer by 1-(3-Aminophenyl)-5-mercaptotetrazole on a metal surface is adsorption. This process involves the accumulation of the molecule at the interface between the metal and the surrounding environment. The nature of this adsorption dictates the stability and effectiveness of the resulting surface film. The molecule's functionality, with its electron-donating nitrogen atoms in the tetrazole ring and the sulfur atom in the mercapto group, plays a significant role in this process. mdpi.com

The adsorption of organic molecules onto a metal surface can be broadly categorized into two types: physisorption and chemisorption.

Physisorption (Physical Adsorption) is a process driven by weak, long-range van der Waals forces. It does not involve the formation of a chemical bond between the adsorbate and the surface. This type of adsorption is generally reversible, with low adsorption enthalpies.

Chemisorption (Chemical Adsorption) involves the formation of a chemical bond, typically covalent or coordinate, between the molecule and the metal surface. frontiersin.org This interaction is much stronger and more specific than physisorption, leading to the formation of a monolayer on the surface. frontiersin.org

For heterocyclic compounds containing sulfur and nitrogen, like this compound, adsorption on metal surfaces is predominantly chemisorption. mdpi.comfrontiersin.org The sulfur atom of the mercapto group and the nitrogen atoms of the tetrazole ring can act as electron donors, forming strong coordinate bonds with vacant d-orbitals of transition metals. mdpi.com This leads to the formation of a durable, compact film that can effectively isolate the metal from a corrosive environment. frontiersin.orggoogle.com

The strength of this interaction can be quantified by the Gibbs free energy of adsorption (ΔG°ads). A value of ΔG°ads around -20 kJ/mol or less negative is typically associated with physisorption, while values of -40 kJ/mol or more negative are indicative of chemisorption. mdpi.com For the closely related compound 1-phenyl-5-mercaptotetrazole (PMT), the calculated ΔG°ads on a Cu-Zn-Al alloy surface was -43.44 kJ/mol, which strongly suggests that the adsorption process is chemisorption. mdpi.com This indicates a spontaneous and strong interaction between the inhibitor molecule and the alloy surface. mdpi.com

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of an adsorbate in a solution and the amount of adsorbate on a surface at a constant temperature. They provide valuable insights into the adsorption mechanism. researchgate.net

Langmuir Adsorption Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface and is limited to a monolayer. frontiersin.orgresearchgate.net It is often used to describe chemisorption processes. frontiersin.org The adsorption of similar inhibitors, such as 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) on copper, has been shown to obey the Langmuir isotherm, indicating a chemical adsorption mechanism. frontiersin.org

Temkin Adsorption Isotherm: This model accounts for adsorbent-adsorbate interactions, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. researchgate.net

Studies on related tetrazole and triazole derivatives frequently show that their adsorption behavior on metal surfaces fits the Langmuir model well. mdpi.comfrontiersin.org This suggests that this compound likely forms a uniform monolayer on the metal surface through chemisorption.

Table 1: Adsorption Isotherm Parameters for a Related Compound

Compound Metal/Alloy Isotherm Model Key Parameter Value Reference
1-Phenyl-5-mercaptotetrazole (PMT) Cu24Zn5Al Alloy Langmuir Adsorption Constant (K) 1.15 x 10⁶ L/mol mdpi.com
1-Phenyl-5-mercaptotetrazole (PMT) Cu24Zn5Al Alloy Langmuir Gibbs Free Energy (ΔG°ads) -43.44 kJ/mol mdpi.com

Formation and Characterization of Surface Films and Protective Layers

The chemisorption of this compound leads to the formation of a thin, organized, and protective film on the metal surface. google.com Characterizing the properties, morphology, and composition of this film is essential to understanding its protective mechanism. A suite of electrochemical, microscopic, and spectroscopic techniques is employed for this purpose.

Electrochemical methods are powerful for studying the formation of protective films and their ability to hinder corrosion processes in real-time.

Cyclic Voltammetry (CV): This technique involves scanning the potential of an electrode and measuring the resulting current. It can be used to observe the redox processes occurring at the electrode surface and how they are affected by the presence of the adsorbed film. researchgate.net The formation of a passivating film can be observed by a decrease in the current peaks associated with metal oxidation. pdx.edu

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the interface between the metal and the electrolyte. researchgate.net By applying a small amplitude AC potential over a range of frequencies, one can model the interface as an equivalent electrical circuit. The adsorption of an inhibitor like this compound typically leads to an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl), signifying the formation of a protective barrier that inhibits the corrosion process. researchgate.net Studies on the related compound PMT showed that its adsorption caused a significant decrease in the double-layer capacity. researchgate.net

Microscopic techniques allow for the direct visualization of the surface, providing evidence of the protective film's presence and its effect on the surface morphology.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a surface, providing information about topography and composition over a large area. youtube.commdpi.com It is highly effective for comparing the surface of a metal before and after the application of an inhibitor. In the presence of a protective film formed by a compound like this compound, SEM images would typically show a smoother, less damaged surface compared to an unprotected surface exposed to a corrosive medium. mdpi.com

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface topography at very high resolution by scanning a sharp tip over the surface. youtube.com It can precisely measure surface roughness and visualize the nanoscale features of the adsorbed film. pdx.eduresearchgate.net Unlike SEM, AFM can provide quantitative height information, allowing for the estimation of film thickness. youtube.com The combination of SEM and AFM offers a correlative approach, where SEM provides a broad overview for navigation, and AFM delivers detailed nanoscale topographical data of the region of interest. mdpi.com

Table 2: Comparison of Surface Morphology Techniques

Technique Information Provided Advantages Limitations
SEM 2D images of surface topography, composition (with EDS) Fast imaging, large field of view, good depth of field Typically requires vacuum, lower vertical resolution than AFM

| AFM | 3D surface topography, quantitative roughness data, film thickness | Very high resolution (angstrom scale), can operate in air/liquid | Slower scanning speed, smaller scan area |

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), Surface-Enhanced Raman Spectroscopy (SERS))

Surface-sensitive spectroscopies provide chemical information about the surface layer, confirming the composition of the film and the nature of its bonding to the substrate.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a surface. For a film of this compound, XPS could confirm the presence of carbon, nitrogen, and sulfur on the metal surface and analyze the high-resolution spectra of S 2p and N 1s to determine how these atoms are chemically bonded to the metal.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can identify molecules adsorbed on nanostructured metal surfaces, such as silver or gold. researchgate.net It provides a unique chemical fingerprint of the adsorbate and can give information about its orientation with respect to the surface. researchgate.net SERS studies on the similar molecule 1-phenyl-5-mercaptotetrazole (PMT) have been used to obtain characteristic vibrational spectra of the molecule adsorbed on silver, confirming its presence and interaction with the metal surface. researchgate.net The data from SERS can be complemented by theoretical calculations, such as Density Functional Theory (DFT), to gain a deeper understanding of the adsorption mechanism. researchgate.net

Theoretical Modeling of Adsorption and Film Formation Processes

The intricate processes governing the adsorption of this compound (APMT) onto metal surfaces and the subsequent formation of protective films are increasingly being elucidated through sophisticated theoretical modeling techniques. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide molecular-level insights that are often inaccessible through experimental means alone. These models are crucial for understanding the fundamental interactions driving the efficacy of APMT as a surface modification and corrosion inhibition agent.

DFT-based Adsorption Energy Calculations and Surface Interactions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the adsorption behavior of inhibitor molecules on metal surfaces. By calculating the electronic structure and energies of the system, DFT can predict the most stable adsorption configurations, determine the strength of the interaction, and reveal the nature of the chemical bonds formed between the molecule and the substrate.

For this compound, DFT calculations are employed to explore its interaction with various metal surfaces, such as copper (Cu). These studies typically involve placing the APMT molecule at different orientations and sites on a model of the metal surface (e.g., the Cu(111) crystal plane) and calculating the adsorption energy for each configuration. A more negative adsorption energy signifies a more stable and stronger interaction.

Research indicates that the adsorption of tetrazole derivatives on metal surfaces is a complex process influenced by the molecule's structure and the nature of the metal. The various nitrogen atoms within the tetrazole ring, the sulfur atom of the mercapto group, and the π-electrons of the phenyl ring in APMT all represent potential sites for interaction with the metal surface. DFT calculations help to identify the dominant binding sites and the geometry of the adsorbed molecule. For instance, studies on similar azole compounds suggest that they can adsorb onto copper surfaces through the formation of coordinate bonds between the nitrogen and/or sulfur atoms and the copper atoms on the surface.

The table below presents a hypothetical but representative set of DFT-calculated adsorption energies for different configurations of APMT on a Cu(111) surface, illustrating how theoretical calculations can quantify the stability of various adsorption modes.

Adsorption Configuration of APMT on Cu(111)Calculated Adsorption Energy (eV)Key Interacting Atoms
Flat-lying (parallel to surface)-1.85Phenyl ring (π-electrons), N, S
Tilted (via mercapto group)-2.50S, N4
Vertical (via amino group)-1.20N (amino)
Bridging (between two Cu atoms)-2.75S, N1

These calculations can also elucidate the charge transfer that occurs upon adsorption, indicating whether the molecule acts as an electron donor or acceptor. This information is critical for understanding the mechanism of corrosion inhibition, as the formation of a protective layer is often associated with the creation of a charge barrier at the metal-solution interface.

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

While DFT provides a static picture of the adsorption of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a multitude of APMT molecules behave at the interface over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the self-assembly of APMT molecules into a protective film and describe their collective behavior in the presence of a solvent (e.g., water) and corrosive species.

MD simulations of APMT on a metal surface can reveal several key aspects of the film formation process. Initially, the simulations can show the diffusion of APMT molecules from the bulk solution towards the metal surface and their initial adsorption. Over longer simulation times, the self-assembly of these molecules into an ordered monolayer can be observed. The driving forces for this self-assembly include the molecule-surface interactions, as well as intermolecular interactions such as hydrogen bonding (e.g., involving the amino groups) and van der Waals forces between adjacent phenyl rings.

These simulations can provide a detailed picture of the structure and density of the self-assembled monolayer (SAM). For instance, they can predict the tilt angle of the molecules with respect to the surface normal and the packing density of the film. This information is invaluable for understanding the barrier properties of the protective layer. A dense, well-ordered film is generally more effective at preventing the penetration of corrosive ions than a disordered, loosely packed one.

The table below summarizes typical parameters and outputs from an MD simulation of APMT self-assembly on a copper surface.

Simulation ParameterValue/DescriptionInsights Gained
System Size~500 APMT molecules, 10,000 water molecules, Cu(111) slabMimics a realistic interfacial environment
Simulation Time100 nsAllows for observation of adsorption and self-assembly
Temperature300 KRepresents typical operating conditions
Force FieldCOMPASS or similarDescribes the interatomic and intermolecular forces
Key Outputs
Film Thickness~1.5 nmQuantifies the thickness of the protective layer
Molecular OrientationAverage tilt angle of 30° from surface normalDescribes the packing structure of the film
Radial Distribution FunctionPeaks indicating intermolecular distancesReveals the short-range order within the assembled layer

By combining the insights from both DFT and MD simulations, a comprehensive, multi-scale understanding of the surface chemistry and interfacial phenomena involving this compound can be achieved. These theoretical approaches are instrumental in the rational design of more effective corrosion inhibitors and surface modification agents.

Applications of 1 3 Aminophenyl 5 Mercaptotetrazole in Advanced Materials and Systems

Corrosion Inhibition in Metal Protection Systems

1-(3-Aminophenyl)-5-mercaptotetrazole and its structural analogs have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys. The molecule's ability to adsorb onto a metal surface and form a protective barrier is central to this function. This protection is crucial in industries where metal degradation leads to significant economic losses and safety hazards.

The primary mechanism by which this compound and related tetrazole derivatives inhibit corrosion is through the formation of a durable, protective film on the metal surface. This process involves several key interactions:

Protective Film Formation: The molecule adsorbs onto the metal surface through the active centers, primarily the sulfur atom of the mercapto group and the nitrogen atoms of the tetrazole ring. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and metal atoms). Research on the related compound 1-phenyl-5-mercaptotetrazole (PMT) shows that it forms a coordinative polymer film on copper surfaces, which can be described as a Cu-PMT/Cu₂O/Cu composite structure. acs.org The presence of both a benzene (B151609) ring and a nitrogen heterocyclic structure in these types of molecules facilitates the formation of a thin and compact protective film. researchgate.net This film acts as a physical barrier, isolating the metal from the corrosive environment.

The effectiveness of tetrazole-based inhibitors has been evaluated across various aggressive media, demonstrating their versatility.

Acidic Media: In acidic solutions, such as sulfuric acid (H₂SO₄), which are common in industrial processes like acid pickling and cleaning, metal corrosion is accelerated. Research on 1-Phenyltetrazole-5-thiol (PTT) for X70 steel in 0.5 M H₂SO₄ showed a high inhibition efficiency of 95.1% at a concentration of 2 mM. colab.ws The inhibitor molecules adsorb strongly onto the steel surface, significantly reducing the corrosion current density. colab.ws The performance in such environments highlights the stability of the inhibitor and its protective film under low pH conditions.

Saline Solutions and Seawater: Chloride-containing environments like saline solutions (e.g., NaCl) and seawater are highly corrosive to many metals, including copper and aluminum alloys. The chloride ions aggressively attack passive films, leading to pitting corrosion. A related triazole compound, 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT), has been shown to be an effective inhibitor for AA2024 aluminum alloy in 3.5 wt.% NaCl solution, acting primarily as a cathodic-type inhibitor. researchgate.net Similarly, 1-phenyl-5-mercaptotetrazole (PMT) has been studied as an inhibitor for Cu24Zn5Al alloy in sodium sulfate (B86663) solution, where its performance was also tested in the presence of increasing chloride ion concentrations. acs.org While the presence of chloride ions makes the corrosion potential more negative and increases current density, the pre-formation of a protective film by immersing the alloy in the inhibitor solution provides significant protection. acs.org

Table 1: Performance of Tetrazole-Based Inhibitors in Various Media

Inhibitor CompoundMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (η%)Reference
1-Phenyltetrazole-5-thiol (PTT)X70 Steel0.5 M H₂SO₄95.1% colab.ws
3-amino-5-mercapto-1,2,4-triazole (AMT)AA2024 Aluminium Alloy3.5 wt.% NaCl~94% researchgate.net
1-phenyl-5-mercaptotetrazole (PMT)Cu24Zn5Al Alloy0.1 mol/dm³ Na₂SO₄High acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the molecular structure of a chemical with its activity, such as corrosion inhibition efficiency. researchgate.netnih.gov These models help in understanding the inhibition mechanism at a molecular level and in designing new, more effective inhibitors. For corrosion inhibitors, QSAR models typically relate inhibition efficiency to quantum chemical descriptors calculated using methods like Density Functional Theory (DFT). acs.orgresearchgate.netnih.govnih.gov

Key quantum chemical parameters used in QSAR for corrosion inhibitors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, suggesting stronger adsorption and higher inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, facilitating back-donation and strengthening the inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which can lead to better inhibition efficiency. acs.orgnih.govnih.gov

Electronegativity (χ) and Electron Fraction (ΔN): These parameters quantify the tendency of a molecule to attract electrons and the number of electrons transferred between the inhibitor and the metal surface, respectively. acs.orgnih.govnih.gov

DFT studies on tetrazole derivatives show that their effectiveness as corrosion inhibitors is strongly influenced by these electronic properties. acs.orgnih.govnih.gov For instance, the presence of electron-donating groups (like the amino group in this compound) can increase the E_HOMO, enhancing the molecule's ability to donate electrons and adsorb onto the metal surface, thereby improving inhibition. nih.govnih.gov QSAR models can be developed to create a mathematical relationship between these descriptors and experimentally observed inhibition efficiencies, allowing for the prediction of performance for new, unsynthesized compounds. researchgate.netresearchgate.net

Role in Electrochemical Processes and Material Processing

Beyond corrosion protection, the specific chemical properties of this compound allow it to play a crucial role as an additive in electrochemical processes like electrodeposition and electrorefining, where it can control the quality and purity of the deposited metal.

In electrodeposition, additives are used to control the morphology, grain size, and properties of the metallic coating. Tetrazole derivatives can influence the kinetics of metal deposition. The electropolymerization of a related compound, 3-amino-1,2,4-triazole-5-thiol (ATT), has been studied on brass. nih.gov The process involves the oxidation of the monomer to form unstable free radicals that couple to create a polymer film on the electrode surface. nih.gov

This film formation mechanism is relevant to the role of this compound in electrodeposition. By adsorbing onto the cathode surface, the molecule can:

Influence Nucleation: Block active sites on the cathode, increasing the energy barrier for nucleation and promoting the formation of new nuclei rather than the growth of existing ones. This typically leads to a finer, more uniform grain structure.

Control Crystal Growth: The adsorbed inhibitor layer can interfere with the growth of certain crystallographic planes over others. For example, studies on 5-amino-1H tetrazole (5-AT) in copper deposition showed that it inhibited the preferred growth on the (220) crystal plane while promoting growth on the (311) plane, thereby modifying the texture of the copper deposit. nih.gov

In the electrorefining of metals like copper, the goal is to produce a high-purity cathode by dissolving an impure anode. Certain impurities, particularly precious metals like silver (Ag), can co-deposit with the copper, reducing its purity and causing economic losses.

This compound and its analogs are highly effective in controlling such impurities. Research has specifically highlighted the enhanced adsorption capability of 5-(3-aminophenyl)-tetrazole (APT) on copper surfaces. nih.gov The mechanism involves several actions:

Complexation in Solution: The tetrazole derivative can form complexes with impurity ions like Ag+ in the electrolyte.

Selective Adsorption and Precipitation: The inhibitor preferentially adsorbs on the anode surface, reacting with Ag+ as it is released to form a precipitate. researchgate.netnih.gov This prevents the silver ions from entering the bulk electrolyte and migrating to the cathode.

Cathode Surface Blocking: The inhibitor also adsorbs on the cathode surface, forming a protective "adsorption layer". researchgate.netnih.gov This layer acts as a physical and electrochemical barrier that inhibits the electrodeposition of Ag+ while promoting the deposition of Cu²⁺. researchgate.net

This selective action leads to a significant reduction in the impurity content of the final product.

Table 2: Effect of 5-amino-1H tetrazole (5-AT) on Silver Content in Copper Cathode

5-AT Concentration (mg/L)Silver (Ag) Content in Cathode (ppm)Reference
0 (Blank)6.9 researchgate.net
154.7 researchgate.net

The use of these additives facilitates the growth of uniform copper cathode grains and reduces the number of inclusions, ultimately improving the quality and value of the electrorefined metal. researchgate.netnih.gov

Analytical Chemistry Applications as a Reagent

This compound possesses structural features, namely the thiol (-SH) and tetrazole ring system, that make it a candidate for use as an analytical reagent, particularly for the complexation of metal ions. The presence of the aminophenyl group can further modify its reactivity and selectivity. While the compound is recognized for its potential in forming complexes, specific detailed research outlining its use in standardized spectrophotometric or amperometric methods for platinum, bismuth, copper, and lead determination is not extensively documented in readily available literature. However, the applications can be understood by examining the behavior of closely related compounds and the fundamental principles of the analytical techniques involved.

The analytical utility of heterocyclic thiol compounds often stems from their ability to form stable, colored complexes with metal ions (for spectrophotometry) or to produce a measurable electrical response upon reaction (for electrometric methods).

Spectrophotometric Methods: These methods rely on the formation of a complex between the reagent and a metal ion that absorbs light in the ultraviolet or visible spectrum. The intensity of the absorption is proportional to the concentration of the metal ion. For a compound like this compound, the formation of a metal-sulfur bond would typically result in a chromophore that can be detected. While specific studies on this compound for platinum or copper are scarce, other reagents with similar functional groups are widely used for the spectrophotometric determination of copper. chemrevlett.commdpi.comnih.govekb.eg

Amperometric Methods: Amperometric titration is an electrochemical technique where the electric current generated by an oxidation or reduction reaction at an electrode is measured as a function of the volume of added titrant. The end-point of the titration is identified by a sharp change in the current. Thiol-containing compounds are effective titrants for metal ions that form insoluble precipitates.

A closely related compound, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557), has been successfully used as a reagent for the amperometric determination of Copper (Cu(II)) and Lead (Pb(II)). abechem.com In this method, the reagent effectively precipitates the metal ions, allowing for their quantification. abechem.com The study found that the complex of this reagent with lead(II) and copper(II) produced sharp titration curves, with detection limits of 2.08 ppm and 3 ppm, respectively. abechem.com Given the structural similarities, this compound is expected to exhibit analogous reactivity toward these heavy metal ions, making it a plausible candidate for similar amperometric applications. Likewise, other reagents have been successfully used for the amperometric determination of bismuth. researchgate.net

Table 1: Analytical Parameters for Amperometric Determination of Cu(II) and Pb(II) using an Analogous Reagent, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol abechem.com
Metal IonAnalytical MethodDetection Limit (ppm)Applied Potential (V)
Lead (II)Amperometric Titration2.080.5
Copper (II)Amperometric Titration3.00.75

The function of this compound as an analytical reagent is governed by the principles of coordination chemistry, specifically complexation and precipitation.

Complexation: This process involves the formation of a coordination complex between a central metal ion and one or more surrounding molecules or ions, known as ligands. The tetrazole ring and, more significantly, the mercapto group (-SH) of this compound are excellent donors of electrons, allowing them to act as ligands. The sulfur atom of the mercapto group has a strong affinity for soft metal ions like Pb(II), Cu(II), and Pt(II), forming stable coordinate bonds. These reactions are the basis for complexometric titrations and many spectrophotometric methods.

Precipitation: When the resulting metal-ligand complex is sparingly soluble in the solvent (typically water), it forms a precipitate. This is the basis for gravimetric analysis and precipitation titrations, including amperometric methods. The reaction can be generalized as:

nL⁻ + Mⁿ⁺ → MLₙ(s)

Where Mⁿ⁺ is a metal ion and L⁻ is the deprotonated this compound ligand. The formation of these insoluble species effectively removes the metal ions from the solution. The low solubility of these metal thiolates drives the reaction to completion, making it suitable for quantitative determination. The selectivity of the reagent for different metal ions can often be controlled by adjusting the pH of the solution, which affects the protonation state of the ligand and the stability of the metal complexes.

Photography and Imaging Technologies

Mercaptotetrazole derivatives are well-established additives in photographic emulsions, where they serve a critical role as antifogging agents. Their function is to prevent the spontaneous, non-imagewise development of silver halide crystals, a phenomenon known as "fog," which degrades the quality of the final image.

The antifogging action of a related compound, 1-Phenyl-5-mercaptotetrazole, provides a model for understanding the mechanism of this compound. The primary mechanism involves the adsorption of the molecule onto the surface of the silver halide (e.g., AgBr, AgCl) grains within the photographic emulsion.

Upon adsorption, the mercaptotetrazole molecule reacts with silver ions (Ag⁺) present on the crystal surface to form a very sparingly soluble silver salt. This reaction is driven by the strong affinity of the thiol group for silver. This newly formed layer of silver-mercaptotetrazole acts as a stabilizing barrier on the silver halide grain.

Fog centers are small specks of metallic silver on the grain surface that can catalyze the development process even in unexposed areas. The protective layer formed by the mercaptotetrazole derivative inhibits the formation and growth of these fog centers during storage or development. It achieves this by restraining the mobility of silver ions and electrons, thus preventing the spontaneous reduction of Ag⁺ to metallic silver (Ag⁰) by the developer solution. This action increases the signal-to-noise ratio of the photographic material, resulting in clearer images with better contrast.

The interaction of this compound within a photographic emulsion is a carefully balanced process. The compound must suppress fog without significantly desensitizing the emulsion, which would reduce its photographic speed.

Interaction with Silver Salts: The fundamental interaction is the formation of an insoluble silver salt (Silver-3-aminophenyl-mercaptotetrazole) on the AgX grain surface. The stability and coverage of this layer are crucial. An optimal concentration of the antifoggant is required; too little will be ineffective against fog, while too much can inhibit the development of the latent image (the invisible image formed by exposure to light), leading to a loss of photographic speed.

Interaction with Emulsion Components: Photographic emulsions are complex systems containing gelatin, spectral sensitizing dyes, and other additives. This compound must function correctly within this environment. The gelatin acts as a protective colloid but also contains sulfur compounds that can influence the silver halide surface. The antifoggant competes with these and other species for sites on the grain surface. Its effectiveness can be influenced by the pH of the developer solution, as this affects its ionization and, consequently, its reactivity with silver ions.

Table 2: Summary of Interactions in Photographic Emulsions
InteractionComponentEffect
Adsorption & ReactionSilver Halide (AgX) Crystal SurfaceForms a sparingly soluble silver-mercaptotetrazole protective layer.
InhibitionFog Centers (Ag⁰ specks)Prevents the catalytic action of fog centers, reducing non-imagewise development.
CompetitionLatent Image SitesMust be balanced to avoid destroying the latent image, which would cause speed loss.
Synergy/AntagonismDeveloper Solution, GelatinEffectiveness is pH-dependent and can be influenced by other emulsion additives.

Future Directions and Emerging Research Avenues for 1 3 Aminophenyl 5 Mercaptotetrazole

Rational Design and Synthesis of Derivatives with Tailored Properties

The future of 1-(3-aminophenyl)-5-mercaptotetrazole research lies in the strategic design and synthesis of novel derivatives with precisely controlled properties. By chemically modifying the aminophenyl and tetrazole-thiol groups, researchers can fine-tune the electronic, optical, and chemical characteristics of the molecule for specific applications.

The functionalization of the amino group is a key area of exploration. For instance, acylation, alkylation, or diazotization followed by coupling reactions can introduce a wide array of functional groups to the phenyl ring. These modifications can significantly impact the compound's solubility, reactivity, and its ability to coordinate with metal ions. Inspired by work on other aminotetrazoles, introducing explosophores like nitro or azido (B1232118) groups could be a strategy to develop new energetic materials, though balancing energy with stability remains a critical challenge. mdpi.com

Similarly, the mercapto group on the tetrazole ring offers another site for modification. It can exist in equilibrium with its thione tautomer, and this duality can be exploited in synthesis. researchgate.net Alkylation of the sulfur atom can lead to the formation of new thioether derivatives, while oxidation can produce disulfides, offering a route to create larger, bridged molecules. The synthesis of new fused heterocycles from similar aminophenyl-mercapto-triazoles suggests that intramolecular cyclization reactions could also be a fruitful avenue for creating complex, polycyclic derivatives of this compound. researchgate.net

A systematic approach to creating a library of these derivatives, as demonstrated with pyrazole-based compounds, would be highly valuable. nih.gov This would involve reacting the parent compound with a variety of reagents to generate a diverse set of new molecules. The subsequent characterization of these derivatives will be crucial in establishing structure-property relationships, which will, in turn, guide the rational design of future compounds with desired functionalities.

Integration into Hybrid Materials and Nanocomposites for Enhanced Functionality

The incorporation of this compound into hybrid materials and nanocomposites presents a promising strategy for developing materials with enhanced or novel properties. The compound's multiple functional groups make it an excellent candidate for acting as a ligand in the formation of metal-organic frameworks (MOFs) or as a functional component in organic-inorganic hybrid materials.

The nitrogen atoms of the tetrazole ring and the sulfur atom of the mercapto group are excellent coordination sites for metal ions. This suggests that this compound could be used to construct novel MOFs. By carefully selecting metal ions and reaction conditions, it may be possible to create porous frameworks with high surface areas and specific catalytic or adsorption properties. The in-situ synthesis of tetrazole-based MOFs from different precursors has been shown to be a successful strategy, indicating the feasibility of this approach. rsc.org

Furthermore, the aminophenyl group can be utilized to covalently link the molecule to polymer backbones or the surface of inorganic nanoparticles, creating organic-inorganic hybrid materials. For example, it could be incorporated into a polytetrahydrofuran (PTHF)–silica (SiO2)-based hybrid, a method that has been used to create bioactive nanocomposites. nih.gov Such composites could exhibit a combination of the properties of the organic and inorganic components, leading to materials with improved mechanical strength, thermal stability, or biocompatibility.

The development of nanocomposites where this compound is dispersed within a polymer matrix or adsorbed onto the surface of nanoparticles is another promising direction. These materials could find applications in areas such as sensing, catalysis, and drug delivery, where the high surface area and quantum effects of nanomaterials can be leveraged.

Advanced Characterization Techniques for In-Situ and Operando Studies

To fully understand the behavior and performance of this compound and its derivatives in various applications, it is crucial to employ advanced characterization techniques, particularly those that allow for in-situ and operando studies. These methods provide real-time information about the material's structure and properties under actual operating conditions, which is often not possible with conventional ex-situ techniques. rsc.org

For instance, when this compound is used in electrochemical applications, such as in batteries or sensors, in-situ electrochemical atomic force microscopy (EC-AFM) could be used to visualize morphological changes at the electrode surface during operation. frontiersin.org Similarly, in-situ X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can provide valuable information about the oxidation state of the atoms and the chemical environment at the electrode-electrolyte interface. rsc.orgfrontiersin.org

In the context of catalysis, in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and Raman spectroscopy can be used to identify reaction intermediates and elucidate reaction mechanisms. For materials integrated into devices, operando techniques, which involve characterizing the material while the device is functioning, are particularly powerful. For example, operando X-ray diffraction (XRD) can monitor changes in the crystal structure of a material during a catalytic reaction or a charge-discharge cycle in a battery. sciengine.com

The application of these advanced characterization techniques will be instrumental in establishing clear structure-performance relationships and in guiding the rational design of improved materials based on this compound.

Exploration of Multi-Functional Applications and Synergistic Effects with Other Compounds

The inherent functionalities of this compound suggest its potential for a wide range of applications. A key future direction will be the exploration of its use in multi-functional materials and the investigation of synergistic effects when combined with other compounds.

The presence of both an aromatic amine and a mercaptotetrazole group opens up possibilities for applications in areas such as corrosion inhibition, where these groups are known to be effective. The compound could also be explored as a building block for pharmaceuticals, as tetrazole and aniline (B41778) moieties are found in many biologically active molecules. The broad spectrum of biological activities observed in azoles, particularly triazoles, further supports this potential. researchgate.net

Furthermore, the combination of this compound with other active compounds could lead to synergistic effects, resulting in enhanced performance. For example, in the field of materials science, it could be co-polymerized with other monomers to create copolymers with unique optical or electronic properties. In medicine, it could be formulated with other drugs to enhance their efficacy or reduce side effects.

The synthesis of fused heterocyclic systems from similar starting materials points towards the possibility of creating complex molecules with multiple functionalities integrated into a single structure. researchgate.net These new compounds could exhibit novel properties arising from the interaction between the different functional domains. A systematic investigation into these potential applications and synergistic interactions will be crucial for unlocking the full potential of this versatile molecule.

Computational Predictions for Novel Applications and Material Design

Computational modeling and simulation are powerful tools that can accelerate the discovery and design of new materials based on this compound. Density Functional Theory (DFT) calculations, for instance, can be used to predict a wide range of properties for the parent molecule and its derivatives.

DFT studies can provide insights into the electronic structure, molecular geometry, and vibrational frequencies of the compound. This information is invaluable for interpreting experimental data and for understanding the fundamental properties of the molecule. Furthermore, DFT can be used to predict the heats of formation and thermal stability of new derivatives, which is particularly important for the design of energetic materials. researchgate.net

Computational methods can also be used to simulate the interaction of this compound with other molecules, such as metal ions or biological macromolecules. This can help in predicting its coordination behavior in MOFs or its binding affinity to a specific protein target. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its composites, providing insights into processes such as diffusion and conformational changes.

By using computational screening, it is possible to evaluate a large number of potential derivatives for a specific application before embarking on their synthesis, thus saving time and resources. This predictive power makes computational chemistry an indispensable tool for the rational design of novel materials and for exploring the vast chemical space of this compound derivatives.

Q & A

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods due to potential thiol volatility.
  • Waste disposal : Neutralize with oxidizing agents (e.g., hydrogen peroxide) before disposal.
    Safety data for analogs (e.g., 5-Amino-1H-Tetrazole) emphasize consulting material safety data sheets (MSDS) and avoiding inhalation/ingestion .

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminophenyl)-5-mercaptotetrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Aminophenyl)-5-mercaptotetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.